An In-depth Technical Guide to the Chemical Properties of 3-amino-1,2,4-triazin-5(2H)-one
An In-depth Technical Guide to the Chemical Properties of 3-amino-1,2,4-triazin-5(2H)-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-amino-1,2,4-triazin-5(2H)-one, a heterocyclic compound of significant interest to researchers in drug development and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic data, and involvement in key biological pathways, supported by experimental protocols and visual diagrams.
Chemical Identity and Physicochemical Properties
3-amino-1,2,4-triazin-5(2H)-one, also known by its synonym 6-azaisocytosine, is a triazine derivative with the chemical formula C₃H₄N₄O[1]. It exists in several tautomeric forms, with computational studies indicating that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable[2]. The compound is identified by the CAS number 1121-90-0[1]. Its widely recognized synonym, 6-azauracil, is identified by CAS number 461-89-2[3].
The key physicochemical properties of 3-amino-1,2,4-triazin-5(2H)-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄O | [1] |
| Molar Mass | 112.09 g/mol | [1] |
| Melting Point | 174-177 °C | [4] |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone. | [5] |
| pKa | Data not available | |
| LogP | -1.2 | [1] |
| Appearance | Crystalline powder | [4] |
Spectroscopic Data
The structural characterization of 3-amino-1,2,4-triazin-5(2H)-one is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of triazine derivatives provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with carbons in the heterocyclic ring appearing at characteristic chemical shifts.
| Carbon Atom | Chemical Shift (ppm) |
| C3 | ~155 |
| C5 | ~160 |
| C6 | ~145 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The provided values are based on typical ranges for similar triazine structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-amino-1,2,4-triazin-5(2H)-one exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400-3200 |
| C=O stretching (carbonyl group) | 1750-1650 |
| C=N stretching (triazine ring) | 1650-1550 |
| N-H bending (amino group) | 1650-1580 |
Biological Activity and Signaling Pathways
3-amino-1,2,4-triazin-5(2H)-one and its derivatives have garnered attention for their potential therapeutic applications, notably as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and as modulators of nucleotide metabolism.
Inhibition of PDK1 Signaling Pathway
Derivatives of 3-amino-1,2,4-triazine have been identified as potent and selective inhibitors of PDK1, a key enzyme in cancer cell metabolism[6][7]. PDK1 phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting PDK1, these compounds can reverse this metabolic reprogramming and induce cancer cell death[6].
Interference with Pyrimidine Nucleotide Biosynthesis
The related compound, 6-azauracil, is known to interfere with pyrimidine nucleotide biosynthesis by inhibiting the enzyme orotidine-5'-monophosphate (OMP) decarboxylase[8]. This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for other pyrimidines. Inhibition of this pathway depletes the cell of essential building blocks for DNA and RNA synthesis, leading to growth arrest, particularly in rapidly proliferating cells like microorganisms and cancer cells. Given the structural similarity, 3-amino-1,2,4-triazin-5(2H)-one may exert its biological effects through a similar mechanism.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and synthesis of 3-amino-1,2,4-triazin-5(2H)-one.
Synthesis of 3-amino-1,2,4-triazin-5(2H)-one
General Adapted Procedure:
-
Thiosemicarbazone Formation: React thiosemicarbazide with a suitable glyoxylic acid derivative in a polar solvent like ethanol with catalytic acid.
-
Cyclization: The resulting thiosemicarbazone is then heated in a high-boiling solvent such as dimethylformamide (DMF) or acetic acid to induce cyclization to the 3-thioxo-1,2,4-triazin-5-one.
-
Amination: The 3-thioxo group can be converted to an amino group through various methods, such as reaction with ammonia or a protected amine followed by deprotection.
Note: This is a generalized procedure and would require optimization for the specific synthesis of 3-amino-1,2,4-triazin-5(2H)-one.
Melting Point Determination
The melting point of an organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 3-amino-1,2,4-triazin-5(2H)-one is finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (174-177 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[8][12][13][14][15].
Solubility Determination
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.
Materials:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: water, methanol, ethanol, chloroform, ethyl acetate, diethyl ether, acetone.
Procedure:
-
Place approximately 10-20 mg of 3-amino-1,2,4-triazin-5(2H)-one into a clean, dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent. If some solid remains, it is sparingly soluble or insoluble[16][17][18][19][20]. Record the observations for each solvent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule.
Instrumentation and Sample Preparation:
-
NMR spectrometer (e.g., Bruker, Jeol)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Dissolve 10-20 mg of 3-amino-1,2,4-triazin-5(2H)-one in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹³C NMR spectrum. Standard acquisition parameters for ¹³C NMR include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom[1][21][22].
FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation and Sample Preparation (KBr Pellet Method):
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr press
-
Potassium bromide (KBr), spectroscopic grade
Procedure:
-
Thoroughly grind 1-2 mg of 3-amino-1,2,4-triazin-5(2H)-one with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a KBr pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹[9].
Conclusion
3-amino-1,2,4-triazin-5(2H)-one is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its ability to inhibit key metabolic enzymes such as PDK1 and potentially interfere with nucleotide biosynthesis makes it an attractive scaffold for the design of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this promising molecule. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential.
References
- 1. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the 6-carbanion of uracil analogues: mechanistic implications for model reactions of orotidine-5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrostatic stress in catalysis: Structure and mechanism of the enzyme orotidine monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of Purine and Pyrimidine Nucleotides | PDF [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. microbenotes.com [microbenotes.com]
- 19. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uoi.gr [chem.uoi.gr]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]





